REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.O=S(Cl)Cl.[CH3:15]O>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([O:8][CH3:15])=[O:7])=[CH:9][CH:10]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=O)O)C=C1
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Name
|
2-1
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a dropping funnel vertical condenser and CaCl2 drying tube
|
Type
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TEMPERATURE
|
Details
|
The reaction solution was cooled to -15° in an ice acetone bath
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting white solid was treated with 60 ml of saturated NaHCO3
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Type
|
EXTRACTION
|
Details
|
extracted into CH2Cl2 (3×50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oil crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |